molecular formula C26H25N3O5S2 B2933852 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide CAS No. 864859-47-2

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2933852
CAS RN: 864859-47-2
M. Wt: 523.62
InChI Key: CVHQWSQPLLMSGQ-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural motifs common in medicinal chemistry, including a benzothiazole ring and a tetrahydrothienopyridine ring. Benzothiazole derivatives have been found to exhibit a wide range of biological activities . They are known to have antibacterial, antifungal, antiviral, and anticancer properties . Tetrahydrothienopyridine is a less common motif, but it is a type of heterocyclic compound, which are often bioactive.

Scientific Research Applications

Structure-Activity Relationships in Drug Development

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally related to the queried chemical, has been studied for its potent inhibitory effects on PI3Kα and mTOR, crucial enzymes in cell signaling pathways. The investigation into various 6,5-heterocycles to improve metabolic stability highlights the ongoing efforts to enhance the efficacy and stability of benzothiazole derivatives in drug development (Stec et al., 2011).

Synthetic Methodologies

Research into the total synthesis of amythiamicin D, a thiopeptide antibiotic, underscores the significance of benzothiazole derivatives in synthesizing complex molecules with potential antibacterial and antimalarial properties. The biosynthesis-inspired hetero-Diels-Alder route to the pyridine core of the antibiotic, involving benzothiazole derivatives, demonstrates innovative approaches to synthesizing therapeutically valuable compounds (Hughes et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzothiazole derivatives are thought to work by intercalating into DNA .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and biological activity. Some benzothiazole derivatives are known to be cytotoxic, which means they could be harmful or lethal to cells .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S2/c1-14(30)29-10-9-16-21(13-29)36-26(22(16)25-27-17-7-5-6-8-20(17)35-25)28-24(31)15-11-18(32-2)23(34-4)19(12-15)33-3/h5-8,11-12H,9-10,13H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHQWSQPLLMSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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